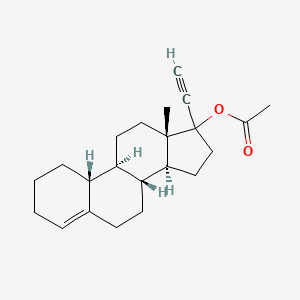![molecular formula C21H36O4 B1230877 3-ethyl-4-[(E)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]oxetan-2-one CAS No. 76808-15-6](/img/structure/B1230877.png)
3-ethyl-4-[(E)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]oxetan-2-one
Übersicht
Beschreibung
Oxetane, or 1,3-propylene oxide, is a heterocyclic organic compound with the molecular formula C3H6O, having a four-membered ring with three carbon atoms and one oxygen atom . The term “an oxetane” or “oxetanes” refer to any organic compound containing the oxetane ring .
Synthesis Analysis
A typical well-known method of preparation of oxetanes is the reaction of potassium hydroxide with 3-chloropropyl acetate at 150 °C . Another possible reaction to form an oxetane ring is the Paternò–Büchi reaction . The oxetane ring can also be formed through diol cyclization as well as through decarboxylation of a six-membered cyclic carbonate .Molecular Structure Analysis
The molecular structure of oxetanes consists of a four-membered ring with three carbon atoms and one oxygen atom . The structure of the specific compound you mentioned would be a derivative of this basic oxetane structure, with additional functional groups attached.Chemical Reactions Analysis
Oxetanes can undergo a variety of chemical reactions. For example, treating monosubstituted epoxides with dimethyloxosulfonium methylide results in oxetanes . The vinyl derivatives successfully underwent bromination with Br2 or epoxidation with m-CPBA .Physical And Chemical Properties Analysis
The physical and chemical properties of oxetanes can vary widely depending on the specific compound. For example, oxetane itself has a boiling point of 49 to 50 °C and a melting point of -97 °C .Wissenschaftliche Forschungsanwendungen
X-Ray Crystallography Studies
Research has utilized this compound in studying its structure through X-ray crystallography. This technique helps in understanding the molecular and crystal structure of the compound. For instance, a study by Manolov, Morgenstern, and Hegetschweiler (2012) determined the structure of a similar compound using single-crystal X-ray crystallography, highlighting its importance in molecular structure analysis (Manolov, Morgenstern, & Hegetschweiler, 2012).
Polymerization Studies
The compound has been utilized in studies focusing on polymerization. For example, Magnusson, Malmström, and Hult (1999) conducted a study on the thermally initiated cationic ring-opening polymerization of a related oxetane, demonstrating its potential in creating hyperbranched polyethers (Magnusson, Malmström, & Hult, 1999).
Structure Determination from Powder Diffraction Data
Rohlíček, Ketata, Ayed, and Hassen (2013) used powder diffraction data to determine the structure of a dihydroxycoumarin Schiff base, a process similar to analyzing the structure of oxetanes. This emphasizes the compound's utility in structure elucidation using diffraction techniques (Rohlíček, Ketata, Ayed, & Hassen, 2013).
Synthesis of Branched Polyethers
Bednarek, Penczek, and Kubisa (2002) explored the polymerization of oxetanes containing hydroxyl groups, including 3-ethyl-3-hydroxymethyloxetane. This study is relevant as it showcases the synthesis of branched polyethers, highlighting the compound's role in creating unique polymer structures (Bednarek, Penczek, & Kubisa, 2002).
Molecular Properties Investigation
Bouklah, Harek, Touzani, Hammouti, and Harek (2012) conducted a quantum-chemical investigation into the molecular properties of substituted pyrrolidinones. While not directly studying oxetanes, this research provides insight into the investigation of similar compounds' electronic and molecular properties (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-ethyl-4-[(E)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]oxetan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O4/c1-8-13(4)18(22)16(7)19(23)14(5)10-12(3)11-15(6)20-17(9-2)21(24)25-20/h10,13-18,20,22H,8-9,11H2,1-7H3/b12-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBMQQNYLCPCHS-ZRDIBKRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(OC1=O)C(C)CC(=CC(C)C(=O)C(C)C(C(C)CC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(OC1=O)C(C)C/C(=C/C(C)C(=O)C(C)C(C(C)CC)O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-4-[(E)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]oxetan-2-one | |
CAS RN |
76808-15-6 | |
| Record name | EBELACTONE B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





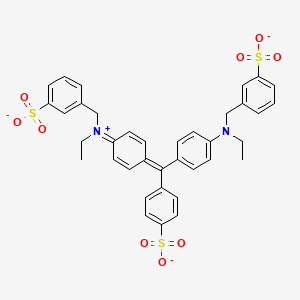
![(2S,3S,4R)-N-Octanoyl-1-[(alpha-D-galactopyranosyl)oxy]-2-amino-octadecane-3,4-diol](/img/structure/B1230799.png)
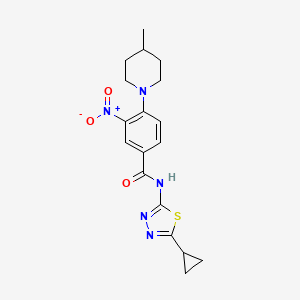
![4-chloro-N-[3-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-sulfanylidene-1-imidazolidinyl]benzamide](/img/structure/B1230803.png)




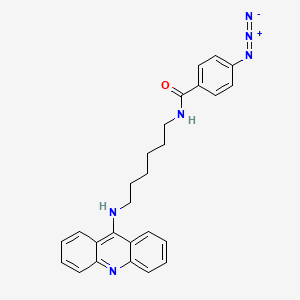
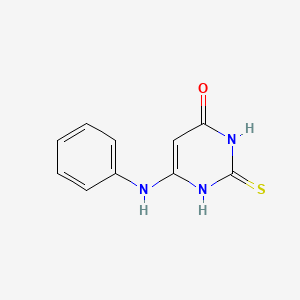
![(2R)-3-[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-(hexadecanoylamino)-4-hydroxy-5-oxopentanoyl]amino]-3-hydroxybutanoyl]-4-hydroxypyrrolidine-2-carbonyl]-2-[(2S,3R)-2-amino-3-hydroxybutanoyl]-1-[(2S)-2,5-diamino-3-hydroxy-5-oxopentanoyl]-3-hydroxy-4-methyl-4-(3-sulfooxyphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B1230816.png)
